molecular formula C12H11N3O4 B5810295 3-methyl-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

3-methyl-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

Cat. No. B5810295
M. Wt: 261.23 g/mol
InChI Key: ZCMRKSWARKIBIK-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MINA and is a derivative of 2-nitrobenzamide.

Mechanism of Action

The mechanism of action of MINA is not fully understood. However, it is believed that MINA exerts its pharmacological effects by inhibiting various signaling pathways involved in cell proliferation and survival. It has been found to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MINA has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival. Additionally, MINA has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. MINA has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MINA has several advantages as a research compound. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, MINA has been found to exhibit potent pharmacological effects, making it a valuable tool for studying various signaling pathways involved in cell proliferation and survival.
However, there are also some limitations associated with the use of MINA in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. Additionally, the exact mechanism of action of MINA is not fully understood, making it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving MINA. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. MINA has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for these diseases.
Additionally, further research is needed to fully understand the mechanism of action of MINA. This will help to identify potential targets for the development of new drugs based on this compound.
Conclusion:
In conclusion, 3-methyl-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MINA is a complex process that requires expertise in organic chemistry. MINA has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Further research is needed to fully understand the mechanism of action of MINA and identify potential targets for the development of new drugs based on this compound.

Synthesis Methods

The synthesis of MINA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride. This is then reacted with 3-methylaniline and sodium nitrite to form the desired product, 3-methyl-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide. The synthesis of MINA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MINA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. MINA has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MINA has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-4-3-5-9(11(7)15(17)18)12(16)13-10-6-8(2)19-14-10/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMRKSWARKIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide

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